![molecular formula C16H28N2O5 B1506862 (3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate CAS No. 856707-38-5](/img/structure/B1506862.png)
(3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate
Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines. The presence of this group suggests that the compound may be involved in peptide or protein synthesis .
Synthesis Analysis
The Boc group can be introduced into a variety of organic compounds using flow microreactor systems. This process is efficient, versatile, and sustainable compared to the batch . The Boc group can also be removed at high temperatures using a thermally stable ionic liquid .Chemical Reactions Analysis
The Boc group can undergo a variety of reactions, including deprotection under acidic conditions . The cyclopropylamino group may also participate in reactions, but the specifics would depend on the overall structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the Boc and cyclopropylamino groups. For example, the Boc group is known to increase the stability of a compound .Scientific Research Applications
Versatile Building Block for Cyclopropyl-Containing Amino Acids
Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound related to "(3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate," has been prepared and demonstrated to be reactive in Michael additions and Diels–Alder reactions. These reactions lead to new cyclopropyl-containing amino acids in protected form, showcasing the compound's versatility as a building block for amino acid synthesis. An application of this methodology in the synthesis of a precursor for geometrically constrained bicyclic peptidomimetics has also been proved, highlighting its potential in developing biologically active molecules (Limbach et al., 2009).
Precursor for Dipeptido-Mimetics and Conformational Studies
The compound has been used in the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This synthesis demonstrates the regioselective functionalization of ring nitrogens and the amino group, contributing to the development of inhibitors for enzymes like interleukin-1beta converting enzyme (Lauffer & Mullican, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S)-1-(cyclopropylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-6-7-12(18-15(21)23-16(3,4)5)13(22-10(2)19)14(20)17-11-8-9-11/h11-13H,6-9H2,1-5H3,(H,17,20)(H,18,21)/t12-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJIHSHCLDUFA-UEWDXFNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717871 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856707-38-5 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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